Anti-amyloid agent-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-amyloid agent-1 is a compound designed to target and reduce amyloid-beta plaques in the brain. These plaques are associated with neurodegenerative diseases such as Alzheimer’s disease. The compound works by binding to amyloid-beta aggregates, facilitating their clearance from the brain, and potentially slowing the progression of cognitive decline .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-amyloid agent-1 typically involves the following steps:
Initial Synthesis: The precursor molecules are synthesized through a series of chemical reactions, including condensation and cyclization.
Purification: The synthesized compound is purified using techniques such as chromatography to ensure high purity.
Final Modification: The compound undergoes final modifications to enhance its binding affinity and stability.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes:
Batch Processing: Large quantities of precursor chemicals are reacted in batch reactors.
Continuous Flow Processing: The compound is synthesized in a continuous flow system to increase efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Anti-amyloid agent-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups of the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its efficacy and stability .
Scientific Research Applications
Anti-amyloid agent-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study amyloid-beta interactions and aggregation.
Biology: Investigated for its potential to reduce amyloid-beta plaques in cellular and animal models.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease.
Mechanism of Action
The mechanism of action of anti-amyloid agent-1 involves:
Binding to Amyloid-beta Aggregates: The compound binds to amyloid-beta aggregates, preventing their further aggregation.
Facilitating Clearance: It enhances the clearance of amyloid-beta plaques through microglial activation and phagocytosis.
Molecular Targets: The primary molecular target is the amyloid-beta peptide, and the pathways involved include the endosomal-lysosomal degradation pathway
Comparison with Similar Compounds
Aducanumab: Another anti-amyloid monoclonal antibody approved for Alzheimer’s disease treatment.
Lecanemab: A monoclonal antibody targeting amyloid-beta aggregates with a similar mechanism of action.
Comparison:
Binding Affinity: Anti-amyloid agent-1 has a higher binding affinity for amyloid-beta aggregates compared to aducanumab and lecanemab.
Efficacy: Studies suggest that this compound may have a more pronounced effect on reducing amyloid-beta plaques.
Safety Profile: The safety profile of this compound is comparable to other similar compounds, with common side effects including amyloid-related imaging abnormalities
This compound represents a promising therapeutic approach for neurodegenerative diseases, with ongoing research aimed at optimizing its efficacy and safety.
Properties
Molecular Formula |
C21H17F3N2O3 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-[3-[3-(benzylamino)-4-nitrophenyl]phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C21H17F3N2O3/c22-21(23,24)20(27)17-8-4-7-15(11-17)16-9-10-19(26(28)29)18(12-16)25-13-14-5-2-1-3-6-14/h1-12,20,25,27H,13H2 |
InChI Key |
ASHWETLKGUZRJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)C3=CC(=CC=C3)C(C(F)(F)F)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.